2,6-Di-tert-butyl-4-methylpyridine

Organic Synthesis Enol Triflate Base Screening

DTBMP (38222-83-2) is a sterically hindered non-nucleophilic base enabling high-yield enol triflate conversion where alternatives like 2,6-lutidine stall. Its unique pKa (6.88) and ortho tert-butyls distinguish Brønsted vs. Lewis acids, critical for cationic polymerization studies. Choose DTBMP for selective proton scavenging without nucleophilic interference—optimal for complex oligosaccharide assembly and steroid epimerization. Contact us for bulk quotes and rapid global shipping.

Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
CAS No. 38222-83-2
Cat. No. B104953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-4-methylpyridine
CAS38222-83-2
Synonyms2,6-di-tert-Butyl-4-picoline;  2,6-Bis(tert-butyl)-4-methylpyridine; _x000B_2,6-Di-tert-butyl-4-methylpyridine;  4-Methyl-2,6-di-tert-butylpyridine; _x000B_DTBMP;  NSC 175792
Molecular FormulaC14H23N
Molecular Weight205.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C14H23N/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7/h8-9H,1-7H3
InChIKeyHVHZEKKZMFRULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di-tert-butyl-4-methylpyridine (CAS 38222-83-2): Sterically Hindered Non-Nucleophilic Base for Selective Acid Scavenging and Vinyl Triflate Synthesis


2,6-Di-tert-butyl-4-methylpyridine (DTBMP) is a pyridine derivative featuring tert-butyl groups at the 2- and 6-positions and a methyl group at the 4-position [1]. This substitution pattern confers substantial steric hindrance around the nitrogen atom, rendering DTBMP a non-nucleophilic base that can differentiate between Brønsted (protonic) and Lewis acids [1]. The compound exhibits a predicted pKa of 6.88 ± 0.10 for its conjugate acid [2], indicating weak basicity relative to unhindered pyridines. DTBMP is widely employed as a proton scavenger in reactions requiring high selectivity, such as the conversion of aldehydes and ketones to vinyl triflates [1].

Why 2,6-Di-tert-butyl-4-methylpyridine Cannot Be Replaced by Common Hindered Bases in Critical Synthetic Steps


While several sterically hindered pyridines (e.g., 2,6-di-tert-butylpyridine, 2,6-lutidine) and tertiary amines (e.g., triethylamine) are commercially available as non-nucleophilic bases, their reactivity profiles differ markedly from DTBMP. Substituting DTBMP with these alternatives can lead to incomplete conversion, increased by-product formation, or complete reaction inhibition in sensitive transformations such as enol triflate generation [1]. DTBMP's unique combination of steric bulk (from two ortho tert-butyl groups and a para methyl group) and electronic properties yields a balance of basicity and hindered geometry that is not replicated by its closest analogs. The following quantitative evidence demonstrates where DTBMP provides distinct, measurable advantages over its comparators.

2,6-Di-tert-butyl-4-methylpyridine (CAS 38222-83-2): Head-to-Head Performance Data Against 2,6-Lutidine, Triethylamine, and 2,6-Di-tert-butylpyridine


Enol Triflate Formation: DTBMP Achieves Full Conversion Where 2,6-Lutidine and Triethylamine Stall at 40%

In the synthesis of steroidal enol triflates from dehydroepiandrosterone (DHEA) using trifluoromethanesulfonic anhydride, DTBMP (1.4 equiv) drives the reaction to 100% conversion, albeit with 17% formation of an eliminated impurity [1]. In contrast, under identical conditions, the less sterically encumbered bases 2,6-lutidine and triethylamine (Et3N) yield only approximately 40% conversion, with no evidence of the eliminated by-product [1]. Attempts to increase conversion by raising the equivalency of 2,6-lutidine or Et3N resulted in reaction inhibition, whereas DTBMP tolerated higher loadings [1].

Organic Synthesis Enol Triflate Base Screening

Basicity Differential: DTBMP Exhibits a pKa 3.3 Units Higher than 2,6-Di-tert-butylpyridine, Enabling Broader Acid Scavenging Capability

The predicted pKa of the conjugate acid of DTBMP is 6.88 ± 0.10 [1], while the experimentally determined pKa of 2,6-di-tert-butylpyridine (DTBP) is 3.58 (25°C, 50% EtOH) [2]. This 3.3-unit difference in basicity means that DTBMP is a significantly weaker base than DTBP under aqueous/organic conditions. The higher pKa of DTBMP reflects the electron-donating effect of the para-methyl group, which increases the electron density on the nitrogen relative to DTBP. Consequently, DTBMP can scavenge a wider range of acidic protons while remaining non-nucleophilic due to its ortho tert-butyl groups.

Physical Organic Chemistry Basicity Acid Scavenger

Cationic Polymerization Initiation Mechanism Discrimination: DTBMP Selectively Quenches Protonic Acid Pathways While 2,6-Di-tert-butylpyridine Acts as a General Proton Trap

In cationic polymerizations, DTBMP demonstrates the unique ability to differentiate between initiation via protonic acid (Brønsted) and direct electrophilic addition of a Lewis acid to monomer [1]. Addition of equivalent amounts of DTBMP completely inhibits polymerization when the chain carriers are generated by a protonic acid pathway, but it does not alter the course of polymerization initiated by direct Lewis acid addition [1]. In contrast, 2,6-di-tert-butylpyridine (DTBP) functions as a non-selective proton trap, suppressing both adventitious proton initiation and the desired controlled initiation in living cationic systems [2]. The para-methyl group in DTBMP modulates the steric environment around the nitrogen, enhancing its discriminatory power relative to DTBP.

Cationic Polymerization Mechanistic Probe Proton Trap

Optimal Scientific and Industrial Applications for 2,6-Di-tert-butyl-4-methylpyridine Based on Evidence-Differentiated Performance


High-Conversion Synthesis of Sterically Demanding Enol Triflates

When synthesizing enol triflates from ketones that are prone to elimination side reactions, DTBMP is the base of choice. As demonstrated in the comparative patent data, DTBMP achieves full conversion of DHEA to its enol triflate, whereas 2,6-lutidine and triethylamine stall at ~40% conversion [1]. This application is critical for the preparation of advanced intermediates in steroid chemistry and cross-coupling precursors where incomplete conversion necessitates costly chromatographic purification.

Mechanistic Investigation and Control in Cationic Polymerization

DTBMP serves as an essential mechanistic probe for distinguishing between Brønsted acid-initiated and Lewis acid-initiated cationic polymerization pathways. Researchers seeking to elucidate initiation mechanisms or design controlled polymerizations should employ DTBMP to selectively suppress protonic acid initiation without affecting Lewis acid propagation [2]. This property is unique among commercially available hindered pyridines and is invaluable for polymer scientists working with styrenics, indene, and isobutylene.

Acid Scavenging in Reactions Requiring a Weak, Non-Nucleophilic Base

For transformations that demand a base with a pKa intermediate between strongly basic amines and weakly basic pyridines, DTBMP (predicted pKa 6.88) offers a distinct basicity window compared to 2,6-di-tert-butylpyridine (pKa 3.58) [3][4]. This makes DTBMP suitable for deprotonation of moderately acidic substrates while maintaining the steric bulk necessary to prevent nucleophilic attack. Applications include the generation of vinyl triflates from aldehydes and ketones and the inhibition of desilylation/hydration side reactions in GaCl3-catalyzed ortho-ethynylations [5].

Rapid Assembly of Complex Oligosaccharides and Stereoselective Construction in Steroidal Derivatives

DTBMP is employed as a catalyst in the rapid assembly of complex oligosaccharides and in the stereoselective construction of the C(20) position in steroidal derivatives for pharmaceutical epimer synthesis [6]. While direct comparative data for this application are limited, the use of DTBMP in these demanding synthetic sequences underscores its utility where other hindered bases may interfere or fail to promote the desired transformation.

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